Ethyl 2-benzoyl-3-(5-(2-nitrophenyl)-2-furyl)acrylate
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Overview
Description
Ethyl 2-benzoyl-3-(5-(2-nitrophenyl)-2-furyl)acrylate is a complex organic compound with the molecular formula C20H15NO5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzoyl-3-(5-(2-nitrophenyl)-2-furyl)acrylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-nitrophenylfuran under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzoyl-3-(5-(2-nitrophenyl)-2-furyl)acrylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl compounds.
Scientific Research Applications
Ethyl 2-benzoyl-3-(5-(2-nitrophenyl)-2-furyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-benzoyl-3-(5-(2-nitrophenyl)-2-furyl)acrylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-benzoyl-3-(2-nitrophenyl)acrylate
- Ethyl 2-benzoyl-3-(4-nitrophenyl)acrylate
- Ethyl 2-benzoyl-3-(3-nitrophenyl)acrylate
Uniqueness
Ethyl 2-benzoyl-3-(5-(2-nitrophenyl)-2-furyl)acrylate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H17NO6 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl (Z)-2-benzoyl-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate |
InChI |
InChI=1S/C22H17NO6/c1-2-28-22(25)18(21(24)15-8-4-3-5-9-15)14-16-12-13-20(29-16)17-10-6-7-11-19(17)23(26)27/h3-14H,2H2,1H3/b18-14- |
InChI Key |
NVAGFFPCMMRKRE-JXAWBTAJSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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